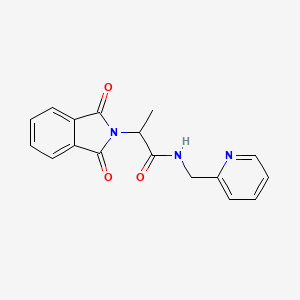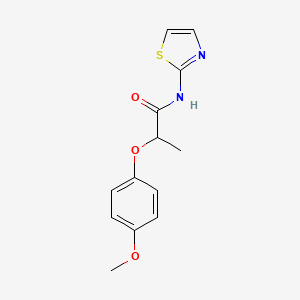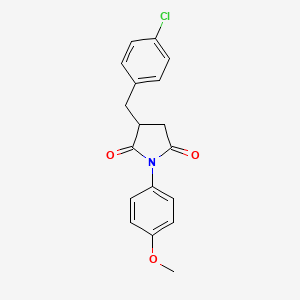
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is not fully understood, but it is believed to act as a selective antagonist of the serotonin 5-HT2C receptor. This receptor is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate may modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are also involved in these processes.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It increases the release of dopamine in the prefrontal cortex and nucleus accumbens, two brain regions involved in reward and motivation. It also enhances the activity of the GABAergic system, which is the main inhibitory neurotransmitter in the brain. These effects may contribute to the anxiolytic, antidepressant, and anti-addictive properties of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2C receptor, which allows for precise manipulation of this receptor without affecting other neurotransmitter systems. It also has good pharmacokinetic properties, including good brain penetration and long half-life, which make it suitable for in vivo studies. However, 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has some limitations, including its low solubility in water and its potential off-target effects at high doses.
Orientations Futures
For research on 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate include investigating its therapeutic applications in humans, exploring its molecular mechanisms, and developing new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves several steps, including the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with cyclohexenylmethyl chloride. The final product is obtained by crystallization with oxalic acid. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O.C2H2O4/c1-23-19-8-7-18(20)13-17(19)15-22-11-9-21(10-12-22)14-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-3,7-8,13,16H,4-6,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBBRSCDUUCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)


![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)